Ruthenium complexes containing BINAP ligands have garnered significant attention due to their remarkable ability to catalyze asymmetric hydrogenation reactions. The (S)-Ru(OAc)2(H8-BINAP) complex, in particular, has been studied extensively for its application in the synthesis of optically active compounds. This comprehensive analysis will delve into the synthesis, characterization, mechanism of action, and applications of this complex in various fields, as reported in the recent literature.
While the provided literature does not detail the specific synthesis of (S)-Ru(OAc)2(H8-BINAP), it mentions the use of Ru(OAc)2[(S)-H8-BINAP] as a catalyst, implying its prior synthesis. Typically, such complexes are synthesized through the reaction of a suitable ruthenium precursor, such as [RuCl2(η6-arene)]2 (arene = benzene, p-cymene), with the desired chiral bisphosphine ligand ((S)-H8-BINAP in this case) followed by ligand exchange with acetate salts. [, ]
(S)-Ru(OAc)2(H8-BINAP) features a distorted square planar geometry around the ruthenium center. The (S)-H8-BINAP ligand coordinates to the metal through its two phosphorus atoms, creating a chiral environment around the ruthenium center. The two acetate ligands occupy the remaining coordination sites. The partially hydrogenated backbone of H8-BINAP, compared to BINAP, can influence the catalyst's reactivity and enantioselectivity by altering steric and electronic properties. [, , ]
(S)-Ru(OAc)2(H8-BINAP) demonstrates exceptional catalytic activity in the asymmetric hydrogenation of various substrates. These reactions typically involve the addition of hydrogen across a carbon-carbon double or triple bond in a prochiral molecule. The chiral environment provided by the (S)-H8-BINAP ligand allows the catalyst to differentiate between the two enantiofaces of the substrate, leading to the preferential formation of one enantiomer over the other. [, ]
Hydrogenation of α,β- and β,γ-unsaturated carboxylic acids: This reaction produces the corresponding chiral saturated carboxylic acids with high enantiomeric excesses (ee). Notably, the H8-BINAP catalyst system achieves higher ee and faster reaction rates compared to the analogous Ru(OAc)2[(R)-BINAP] system. []
Hydrogenation of (E)-2-alkyl-2-alkenoic acids: This reaction yields saturated acids with exceptional enantioselectivity, reaching up to 95-97% ee. []
Hydrogenation of 2-methylcinnamic acid: The H8-BINAP−Ru(II) catalyst system provides a significantly higher ee (89%) compared to the BINAP−Ru(II) system (30%). This highlights the influence of the partially hydrogenated ligand on enantioselectivity. []
Hydrogenation of β-disubstituted acrylic acids: Good enantioselectivities (70−93% ee) are achieved with this class of substrates. []
Hydrogenation of (E)- and (Z)-[1-(toluene-4-sulfonyl)-1,2,3, 4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid and [1-(toluene-4-sulfonyl)-2, 3-dihydro-1H-benzo[b]azepin-5-yl]acetic acid: These reactions provide a practical and efficient route to (R)-[1-(toluene-4-sulfonyl)-2,3,4, 5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid, a key intermediate in the synthesis of non-peptide AVP V2-agonist. []
The mechanism of action for the asymmetric hydrogenation catalyzed by Ru complexes with BINAP ligands involves several key steps. A study on the mechanism of asymmetric hydrogenation of α-(acylamino)acrylic esters by Ru(CH3COO)2[(S)-binap] revealed that the process proceeds via a monohydride-unsaturate mechanism. This involves the initial formation of a RuH species followed by a reaction with an olefinic substrate, leading to a five-membered metallacycle intermediate. The cleavage of the Ru-C bond is facilitated by either H2 or CH3OH, resulting in cis hydrogenation products with high enantioselectivity2.
The Ru(BINAP) complexes have been instrumental in the pharmaceutical industry, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, the Ru(acac)2(S-BINAP) complex has been used to catalyze the asymmetric hydrogenation of 2-(6′-methoxy-2′-naphthyl)acrylic acid to yield Snaproxen with high optical purity3. Similarly, Ru(OCOCH3)2[(S)-H8-BINAP] has been employed in the enantioselective synthesis of carboxylic acids, such as ibuprofen, with excellent enantiomeric excesses, showcasing its potential for the production of optically active pharmaceuticals4.
In material science, the unique coordination properties of BINAP ligands have been explored. The reaction of H4Ru4(CO)12 with (S)-BINAP resulted in the formation of a chiral tetranuclear cluster with face-bridging BINAP coordination. This cluster demonstrates exceptional thermal stability and stereoselectivity, which could be of interest for the development of new materials with specific optical properties5.
The study of Ru(BINAP) complexes extends to general catalysis research, where the rate of hydrogenation reactions and the effectiveness of catalysts are of prime concern. A comparison between Ru(S-BINAP)(OAc)2 and Ru(S-BINAP)(Acac)(MNAA)(MeOH) showed that the latter catalyzes the hydrogenation of 2-(6′-methoxynaphth-2′-yl)acrylic acid substantially faster, indicating the importance of ligand and metal center variations on catalytic performance1.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: